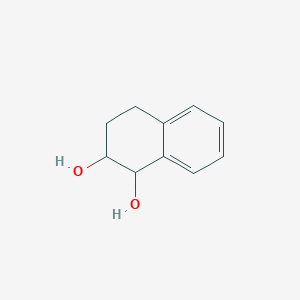
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans- is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as tetrahydro-1,2-naphthalenediol or THN and has a molecular formula of C10H12O2. The trans-isomer of THN is the most stable form and is commonly used in research studies.
Wissenschaftliche Forschungsanwendungen
THN has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. THN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In materials science, THN has been used as a building block for the synthesis of new materials with unique properties. In environmental science, THN has been used as a model compound for studying the fate and transport of pollutants in the environment.
Wirkmechanismus
The mechanism of action of THN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. THN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. THN has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. Additionally, THN has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
THN has been shown to have various biochemical and physiological effects. In vitro studies have shown that THN can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. THN has also been shown to increase the expression of antioxidant enzymes and protect cells from oxidative stress. In vivo studies have shown that THN can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
THN has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. THN is also relatively stable and can be stored for long periods of time. However, THN has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain applications. THN is also sensitive to light and air, which can cause degradation over time.
Zukünftige Richtungen
There are several future directions for research on THN. One area of interest is the development of new materials using THN as a building block. THN has been shown to have unique properties that make it a promising candidate for the synthesis of new materials with advanced properties. Another area of interest is the development of THN-based drugs for the treatment of neurodegenerative diseases. THN has been shown to have neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of THN and its potential applications in various fields.
Conclusion
In conclusion, THN is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. THN can be synthesized using various methods and has been extensively studied for its potential use in medicine, materials science, and environmental science. THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties and may be useful in the treatment of neurodegenerative diseases. THN has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on THN, including the development of new materials and drugs for the treatment of disease.
Synthesemethoden
THN can be synthesized through various methods, including the reduction of 1,2-naphthoquinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1,2-naphthoquinone with zinc and hydrochloric acid. The yield of THN from these methods ranges from 40-70%.
Eigenschaften
CAS-Nummer |
14211-53-1 |
|---|---|
Produktname |
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans- |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2 |
InChI-Schlüssel |
KMQJJAOZMONGLS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Andere CAS-Nummern |
57495-92-8 |
Synonyme |
1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, (1S-cis)-isomer 1,2-dihydroxytetralin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



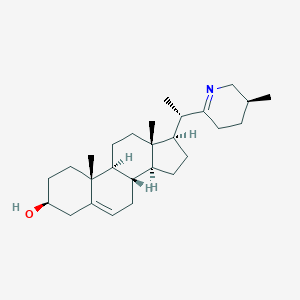
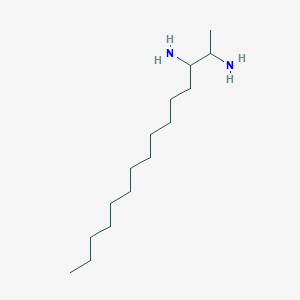
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
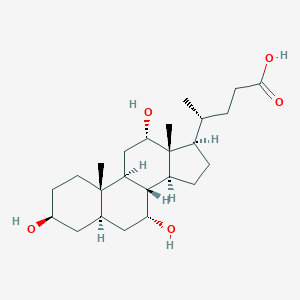
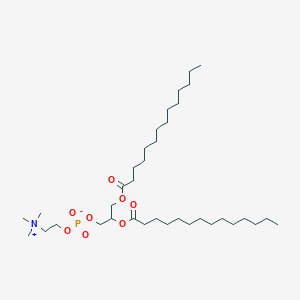
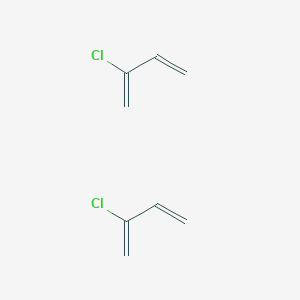
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
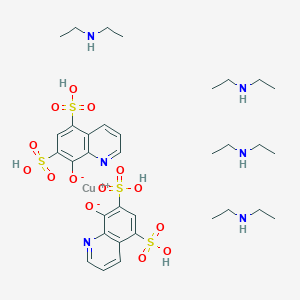
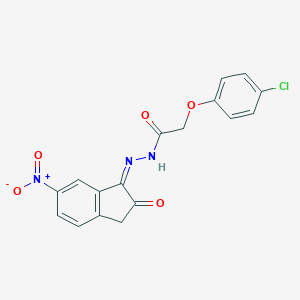
![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
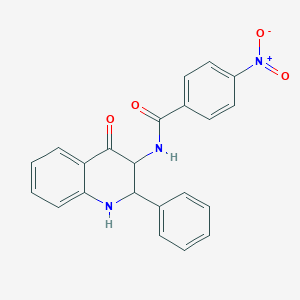
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)